molecular formula C17H20ClN B12755713 (R)-2-(diphenylmethyl)pyrrolidine hydrochloride CAS No. 2242102-65-2

(R)-2-(diphenylmethyl)pyrrolidine hydrochloride

Cat. No.: B12755713
CAS No.: 2242102-65-2
M. Wt: 273.8 g/mol
InChI Key: KTGRJTGIWVDSKZ-UHFFFAOYSA-N
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Description

®-2-(diphenylmethyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a diphenylmethyl group attached to the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(diphenylmethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with diphenylmethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of diphenylmethyl chloride, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-2-(diphenylmethyl)pyrrolidine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-(diphenylmethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: N-oxides of ®-2-(diphenylmethyl)pyrrolidine.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(diphenylmethyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Employed in the production of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-2-(diphenylmethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The pyrrolidine ring provides structural rigidity, contributing to the compound’s overall stability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(diphenylmethyl)pyrrolidine hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Diphenylmethylamine: Lacks the pyrrolidine ring, resulting in different reactivity and applications.

    N-benzylpyrrolidine: Similar structure but with a benzyl group instead of a diphenylmethyl group, leading to variations in chemical behavior and applications.

Uniqueness

®-2-(diphenylmethyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the diphenylmethyl group, which enhances its binding affinity and specificity towards molecular targets. This makes it a valuable compound in the synthesis of chiral drugs and in studies involving chiral recognition and asymmetric synthesis.

Properties

IUPAC Name

2-benzhydrylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15;/h1-6,8-11,16-18H,7,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRJTGIWVDSKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2242102-65-2
Record name 2-Diphenylmethylpyrrolidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2242102652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DIPHENYLMETHYLPYRROLIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY5E7MTW6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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